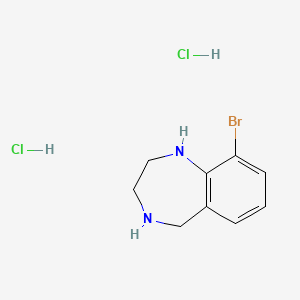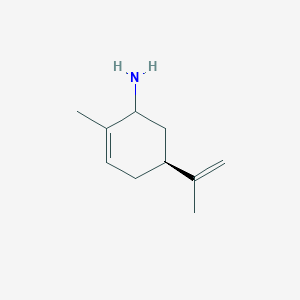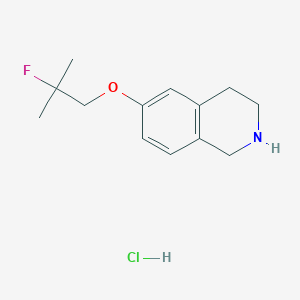
9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride: is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a bromine atom at the 9th position and a dihydrochloride salt form, which enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and bromoacetyl bromide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzophenone with bromoacetyl bromide in the presence of a base like triethylamine. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzodiazepine ring structure.
Bromination: The final step involves the bromination of the benzodiazepine ring at the 9th position using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
In industrial settings, the production of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized benzodiazepine derivatives.
Reduction: Reduced benzodiazepine analogs.
Substitution: Substituted benzodiazepine compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is used as a building block for the synthesis of more complex benzodiazepine derivatives. It serves as a precursor in the development of novel compounds with potential pharmacological activities.
Biology
In biological research, this compound is utilized to study the interactions of benzodiazepines with their molecular targets, such as the gamma-aminobutyric acid (GABA) receptors. It helps in understanding the binding affinities and mechanisms of action of benzodiazepines.
Medicine
Medically, benzodiazepine derivatives are explored for their therapeutic potential in treating anxiety, insomnia, and seizure disorders. This compound, in particular, may be investigated for its efficacy and safety in preclinical and clinical studies.
Industry
In the pharmaceutical industry, this compound is used in the formulation of drugs. Its stability and solubility make it a valuable component in drug development and manufacturing processes.
Mecanismo De Acción
The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride involves its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing, producing the anxiolytic and sedative effects characteristic of benzodiazepines.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is unique due to the presence of the bromine atom at the 9th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in different binding affinities and metabolic pathways compared to other benzodiazepines.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.
Propiedades
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPRTBGYLWSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC=C2Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2570192.png)


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B2570196.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570198.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2570199.png)

![methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate](/img/structure/B2570201.png)



![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)
